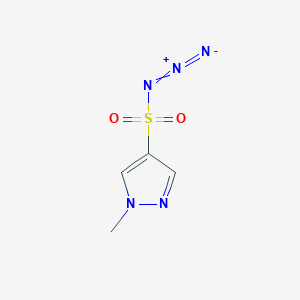
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate” is a compound useful in organic synthesis . The thiazole ring, which is a part of this compound, is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The compound is characterized by IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound also contains a carboxylate group attached to the thiazole ring .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.72 . Its InChI Code is 1S/C11H9ClN2O2S/c1-16-10 (15)9-8 (14-11 (13)17-9)6-3-2-4-7 (12)5-6/h2-5H,1H3, (H2,13,14) .Wissenschaftliche Forschungsanwendungen
Antiviral Potency and Metabolic Stability
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate, a derivative of thiazole, has been studied for its antiviral potency against yellow fever virus. The third-generation analogues of this compound were synthesized to improve metabolic stability, therapeutic index, and antiviral potency, especially focusing on the biological effects of C4 and C5 substitution (Mayhoub et al., 2011).
Synthesis and Anti-Inflammatory Activities
The compound has been involved in the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters, which demonstrated notable anti-inflammatory and analgesic activities in various studies (Attimarad & Bagavant, 1999).
Application in Corrosion Inhibition
Studies have also explored the use of thiazole-4-carboxylates in corrosion inhibition. Specifically, methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate and related compounds showed significant efficacy in preventing mild steel corrosion in acidic environments (El aoufir et al., 2020).
Antitumor and Antifilarial Agents
In the field of medicinal chemistry, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related derivative, was identified for its potential as an antitumor and antifilarial agent. It exhibited notable activity against leukemia L1210 cell proliferation and showed in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).
Synthesis of Antimicrobial Agents
Further research includes the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, leading to compounds with antimicrobial activity (Sah et al., 2014).
Wirkmechanismus
Target of Action
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs It has been found to inhibit the enzyme mtfabh .
Mode of Action
The mode of action of this compound involves its interaction with its target enzyme, mtFabH . The compound inhibits mtFabH, which is crucial for the synthesis of fatty acids in bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its inhibition of the enzyme mtFabH . This enzyme is involved in the synthesis of fatty acids in bacteria, and its inhibition disrupts this process, leading to the bactericidal effect .
Result of Action
The result of the action of this compound is the inhibition of the enzyme mtFabH . This inhibition disrupts the synthesis of fatty acids in bacteria, leading to their death .
Action Environment
The action environment of this compound would be the bacterial cell where the target enzyme mtFabH is located . Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
The thiazole moiety, which is a part of this compound, has been an important heterocycle in the world of chemistry and has contributed to the development of various drugs and biologically active agents . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZGXBKKHCLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674642 | |
| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065074-45-4 | |
| Record name | Methyl 2-amino-4-(3-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)


![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)

![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)

![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)


![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)